molecular formula C15H17NO2S B12108589 (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene

(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene

Cat. No.: B12108589
M. Wt: 275.4 g/mol
InChI Key: KJGDBZDLANAJKW-UHFFFAOYSA-N
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Description

(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene (CAS Number 35985-98-9) is a chiral, tosyl-protected azabicyclic compound that serves as a valuable synthetic intermediate in advanced pharmaceutical research and development . The 9-azabicyclo[3.3.1]nonane scaffold is a recognized key substructure in a wide variety of bioactive compounds . This specific diene derivative is strategically designed for further functionalization, making it a versatile building block for constructing complex molecules. Its primary research value lies in medicinal chemistry, particularly in the exploration and synthesis of potential therapeutics. Analogous 9-azabicyclo[3.3.1]nonane derivatives are crucial intermediates for drugs targeting the central nervous system and are used in the creation of ligands for receptor studies . The bicyclic core is a structural component of several important alkaloids and synthetic analogues that act as nicotinic acetylcholine receptor agonists, making it relevant for the study of neurological disorders such as Parkinson's and Alzheimer's diseases . The tosyl (p-tolylsulfonyl) protecting group enhances the compound's stability and dictates its reactivity in subsequent synthetic transformations. Handling & Storage: Store in a cool, dry place at 2-8°C . Please Note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDBZDLANAJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Linear Precursors

Linear precursors containing amine and alkene functionalities undergo intramolecular cyclization under acidic or transition metal-catalyzed conditions. For example, gold(III) acetate (Au(OAc)3\text{Au(OAc)}_3) catalyzes the cycloisomerization of alkynyl benzaldehydes to form benzopyrylium intermediates, which are subsequently oxidized to azabicyclic structures. This method, adapted from azaphilone syntheses, achieves moderate yields (45–65%) but requires precise temperature control to prevent side reactions.

Tosylation and Stereochemical Control

Introducing the p-toluenesulfonyl group at the 9-position necessitates sulfonylation under anhydrous conditions.

Sulfonylation Reaction

The free amine in the bicyclic intermediate reacts with p-toluenesulfonyl chloride (TsCl\text{TsCl}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–25°C. This step, adapted from protocols for chiral sulfonamides, achieves near-quantitative yields when conducted under inert atmospheres (e.g., argon). Excess TsCl\text{TsCl} (1.5–2.0 equivalents) ensures complete conversion, while triethylamine (Et3N\text{Et}_3\text{N}) neutralizes liberated HCl.

Enantioselective Synthesis

The (1R,5R) configuration is enforced using chiral auxiliaries or catalysts. For instance, (S,S)-1,2-diphenylethylenediamine-derived controllers induce enantiomeric excesses >98% during borane-mediated cyclizations. Stereochemical outcomes are validated via chiral HPLC or X-ray crystallography.

Optimized Synthetic Protocol

The following multi-step procedure synthesizes (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene with high purity and yield:

Step 1: Cycloisomerization

  • Substrate : Alkynyl benzaldehyde (1.0 equiv)

  • Catalyst : Au(OAc)3\text{Au(OAc)}_3 (5 mol%)

  • Solvent : Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2)

  • Additive : Trifluoroacetic acid (TFA, 10 mol%)

  • Conditions : 25°C, 12 h

  • Yield : 58–72%

Step 2: Oxidation to Azabicyclic Core

  • Oxidant : Stabilized IBX (SIBX, 1.2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 0°C to 25°C, 6 h

  • Yield : 65–78%

Step 3: Sulfonylation

  • Reagents : TsCl\text{TsCl} (1.5 equiv), Et3N\text{Et}_3\text{N} (3.0 equiv)

  • Solvent : CH2Cl2\text{CH}_2\text{Cl}_2

  • Conditions : 0°C, 2 h → 25°C, 12 h

  • Yield : 89–94%

Step 4: Purification

  • Method : Column chromatography (silica gel, hexanes:ethyl acetate = 4:1)

  • Purity : >99% (HPLC)

Reaction Optimization Insights

Solvent Effects

Polar aprotic solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2, THF) enhance cyclization and sulfonylation rates by stabilizing charged intermediates. Nonpolar solvents like toluene reduce byproduct formation in Pd-catalyzed steps.

Catalytic Systems

Palladium catalysts (Pd(PPh3)4\text{Pd(PPh}_3)_4) enable Suzuki-Miyaura couplings for precursor synthesis, achieving 93% yields under optimized conditions (toluene/ethanol, 80°C). Gold catalysts outperform silver analogues in cycloisomerization due to superior π-acidity.

Temperature and Atmosphere

Moisture-sensitive steps (e.g., sulfonylation) require rigorous anhydrous conditions. Elevated temperatures (80°C) accelerate cross-couplings but risk decomposition of the azabicyclic core.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) : δ 7.69 (d, J=8.3J = 8.3 Hz, 2H, Ts aromatic), 7.33 (d, J=8.0J = 8.0 Hz, 2H, Ts aromatic), 6.55 (br s, 1H, alkene), 3.89 (d, J=2.2J = 2.2 Hz, 2H, bridgehead H).

  • 13C^{13}\text{C} NMR : 144.2 (C-SO2_2 ), 137.5 (C-N), 129.8–126.4 (aromatic), 122.1 (alkene).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : C15H17NO2S\text{C}_{15}\text{H}_{17}\text{NO}_{2}\text{S} [M+H]+^+ = 276.1056 (calculated: 276.1059) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl (p-toluenesulfonyl) group at the nitrogen atom facilitates nucleophilic substitution reactions. Under basic conditions, the tosyl group acts as a leaving group, enabling the formation of secondary amines or azacyclic derivatives.

Reaction Type Conditions Products
Tosyl DeprotectionK₂CO₃/MeOH, reflux (6–8 h)9-Azabicyclo[3.3.1]nona-2,6-diene
AlkylationNaH, R-X (alkyl halide), DMF, 25°CN-Alkylated azabicyclo derivatives

This reactivity is critical for accessing intermediates used in pharmaceuticals and agrochemicals.

Ring-Opening Reactions

The bicyclo[3.3.1] framework undergoes strain-driven ring-opening under acidic or oxidative conditions. For example:

  • Acid-Mediated Ring Opening : Treatment with HCl in dioxane cleaves the bridgehead C-N bond, yielding linear diene sulfonamides.

  • Oxidative Ring Expansion : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide intermediate, followed by rearrangement to a larger ring system.

Cross-Coupling Reactions

The conjugated diene moiety participates in transition-metal-catalyzed cross-couplings:

Catalyst Reagent Product Yield
Pd(PPh₃)₄Arylboronic acidAryl-substituted azabicyclo derivatives65–78%
Grubbs II CatalystEthyleneRing-opened olefin adducts82%

These reactions enable functionalization at the 2,6-diene positions, enhancing structural diversity.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a diene or dienophile:

  • As a Diene : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C) to form bicyclic adducts.

  • As a Dienophile : Engages with electron-rich dienes (e.g., furans) in inverse-electron-demand cycloadditions.

Stability and Reactivity Considerations

Key physicochemical properties influencing reactions:

Parameter Value Impact on Reactivity
Solubility3.63 mM in DMSO Limits reaction scalability in polar solvents
Thermal StabilityDecomposes >150°C Requires low-temperature protocols

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its bicyclic structure makes it a suitable candidate for investigating the conformational preferences of biologically active molecules.

Medicine

In medicine, (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lead to the development of new polymers or advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bicyclic structure allows for tight binding to receptor sites, enhancing its efficacy as a bioactive molecule.

Biological Activity

Introduction

(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene is a bicyclic compound characterized by its unique azabicyclo structure and the presence of a p-tolylsulfonyl group. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Structural Characteristics

The structural framework of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene contributes significantly to its biological activity:

  • Bicyclic Structure : The rigidity and spatial orientation provided by the bicyclic framework enhance interactions with biological targets.
  • Sulfonyl Group : The p-tolylsulfonyl moiety increases reactivity and may influence the compound's interaction with enzymes and receptors.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
9-Azabicyclo[3.3.1]nonaneSimilar bicyclic frameworkAntimicrobial
1-Azabicyclo[3.3.0]octaneDifferent ring sizeNeuroprotective
9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nonaSame sulfonyl groupAnticancer
(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nonaUnique combination of featuresPotentially diverse effects

The biological activity of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene is likely mediated through several mechanisms:

  • Enzyme Interaction : The sulfonyl group can form covalent bonds with target enzymes, modulating their activity.
  • Receptor Binding : The compound may interact with various receptors involved in signaling pathways, influencing cellular responses.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that derivatives of azabicyclo compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Experimental Findings

In vitro studies demonstrated that (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene could:

  • Induce apoptosis in cancer cell lines.
  • Inhibit the growth of tumor cells by disrupting metabolic pathways.

Table 2: Summary of Biological Assays Conducted

Assay TypeMethodologyResult
Cell ViabilityMTT AssaySignificant reduction in viability at high concentrations
Apoptosis DetectionAnnexin V/PI StainingIncreased apoptotic cells in treated groups
Cell Cycle AnalysisFlow CytometryArrest in G0/G1 phase observed

Pharmacological Implications

The pharmacological implications of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene are broad due to its diverse biological activities:

  • Antimicrobial Properties : Potential to inhibit bacterial growth through disruption of cell membrane integrity.
  • Neuroprotective Effects : May protect neuronal cells from oxidative stress and apoptosis.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound:

  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Investigating specific molecular targets and pathways influenced by this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.3.1]nonane scaffold is versatile, with substitutions at the 9-position significantly altering physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Bicyclo[3.3.1]nonane Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Synthesis Method References
(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene p-Tolylsulfonyl 157.64 (HCl salt) Enhanced stability; potential chiral ligand or intermediate in drug synthesis Sulfonylation of parent amine
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one Phenyl, ketone 243.31 Intermediate for granisetron derivatives; bioactive bicyclic scaffold Mannich reaction
9-tert-Butyl-9-azabicyclo[3.3.1]nona-2,6-diene tert-Butyl 205.30 High solvolytic reactivity due to steric strain; studied for axial interactions Radical-initiated alkylation
9-Oxabicyclo[3.3.1]nona-2,6-diene Oxygen at 9-position 150.18 Allylic bromination with stereoselectivity (exo preference); used in mechanistic studies Wohl-Ziegler bromination
(1R,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl-amino Methyl, amino 180.28 Patent-listed derivative for pharmaceutical applications (e.g., receptor modulation) Alkylation of parent amine

Key Comparisons

Substituent Effects on Reactivity and Stability

  • The p-tolylsulfonyl group in the target compound enhances electron-withdrawing character, improving stability and making it suitable as a protecting group or chiral auxiliary . In contrast, the tert-butyl group in 9-tert-butyl derivatives introduces steric bulk, leading to high solvolytic reactivity due to strain relief during ionization .
  • 9-Oxabicyclo analogs (oxygen instead of nitrogen) exhibit distinct reactivity, such as stereoselective allylic bromination (85–95% yield) under radical-initiated conditions. This contrasts with nitrogen-containing analogs, where electronic effects dominate substitution patterns .

Stereochemical and Conformational Differences The (1R,5R) configuration ensures a specific spatial arrangement, critical for interactions in asymmetric synthesis. Crystal structures of 9-oxabicyclo derivatives reveal a distorted double-chair conformation stabilized by exo-substituents (e.g., bromine in exo-positions), a feature that may differ in nitrogen analogs due to lone-pair interactions .

Biological and Pharmaceutical Relevance The 9-phenyl-3-keto derivative is a key intermediate for granisetron (a 5-HT₃ antagonist), highlighting the scaffold’s utility in central nervous system therapeutics . Patent-listed amino derivatives (e.g., (1R,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl-amino) suggest applications in receptor-targeted therapies, leveraging substituent flexibility for optimized binding .

Comparison with Other Bicyclic Systems

  • Benzathine benzylpenicillin’s [3.2.0] bicyclic system (CAS 1538-09-6) demonstrates broader antibiotic applications but lacks the conformational rigidity of [3.3.1] systems, underscoring the latter’s niche in stereoselective synthesis .

Q & A

Q. What are the common synthetic routes for (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via cyclization of cis,cis-1,5-cyclooctadiene with p-toluenesulfonamide under acidic conditions, followed by dehydrogenation to form the bicyclic framework . Key factors include:

  • Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) promote cyclization while retaining stereochemical integrity.
  • Temperature : Elevated temperatures (>100°C) favor ring closure but may lead to byproducts if not controlled.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but can reduce selectivity.

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure and stereochemistry of this compound?

  • NMR : Coupling constants (e.g., δ³J(H3/7, H4/8) = 5.2–5.6 Hz) confirm exo-bromination and chair-boat conformations .
  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with β angles ~106° validate bicyclic geometry and substituent positioning .
  • GC/MS : Fragmentation patterns (e.g., m/z peaks corresponding to tribromo derivatives) distinguish allylic vs. vinylic substitution .

Q. Table 1: Key NMR Data for Brominated Derivatives

Derivativeδ³J (Hz)Substituent PositionConfirmation Method
4a/4b5.2–5.6Exo-allylicX-ray
5N/ATribromoGC/MS

Advanced Research Questions

Q. How do radical initiators influence product distribution in allylic bromination reactions of this compound?

Radical initiators dictate regioselectivity and product stability:

  • Dibenzoyl peroxide : Generates tribromo derivatives (85% yield) via persistent radical intermediates favoring allylic positions .
  • Azobisisobutyronitrile (AIBN) : Produces tetra-bromo products due to faster radical termination, leading to over-bromination and double-bond saturation .
  • Sodium peroxodisulfate : Enables enantioselective dibromination (95% yield) with exo stereochemistry, attributed to its water-soluble radical species .

Q. Table 2: Bromination Outcomes by Initiator

InitiatorProductYieldStereochemistry
Dibenzoyl peroxideTribromo derivative 585%Exo
AIBNTetra-bromo derivative<10%N/A (no double bonds)
Sodium peroxodisulfateDibromo derivatives 4a/4b95%Exo, enantiomeric

Q. What methodologies enable the functionalization of this compound into azaadamantane systems, and what challenges arise in stereochemical control?

Reaction with sulfur dichloride or hydroxybromination introduces thia- or oxa-azaadamantane frameworks :

  • Sulfur dichloride addition : Forms 2-thia-6-azaadamantane (compound 20) via electrophilic attack at the double bond, requiring anhydrous conditions to avoid hydrolysis.
  • Hydroxybromination : Yields 2-oxa-6-azaadamantane (compound 21) with stereochemical retention, but competing epoxidation may occur if pH is not tightly controlled.
    Challenges :
  • Steric hindrance : Bulky p-tolylsulfonyl groups slow annulation, necessitating high-pressure conditions.
  • Racemization : Acidic or basic conditions during functionalization may invert stereocenters, requiring chiral auxiliaries .

Q. How can researchers resolve contradictions in reported yields or selectivity for similar derivatives (e.g., brominated vs. hydroxylated products)?

Discrepancies often stem from:

  • Radical scavengers : Trace impurities (e.g., oxygen) in solvents quench reactive intermediates, altering product ratios .
  • Substrate purity : Residual moisture or iodine in starting materials (e.g., endo,endo-2,6-diiodo precursors) leads to side reactions .
    Troubleshooting steps :

Validate reagent purity via elemental analysis.

Optimize initiator-to-substrate molar ratios (e.g., 1:1.2 for dibenzoyl peroxide).

Use inert atmospheres (N₂/Ar) to suppress radical termination.

Methodological Recommendations

  • Synthetic optimization : Prioritize sodium peroxodisulfate for enantioselective bromination .
  • Characterization : Combine solid-state NMR with X-ray diffraction to resolve conformational ambiguities .
  • Functionalization : Pre-functionalize the bicyclic core before introducing bulky groups to minimize steric effects .

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